

Application Notes and Protocols for Galvanic Replacement Synthesis of Iridium-Molybdenum Nanostructures

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Compound of Interest

Compound Name: Iridium--molybdenum (3/1)

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Introduction

Bimetallic nanostructures often exhibit enhanced catalytic and physicochemical properties compared to their monometallic counterparts due to synergistic effects between the two metals. [1] Iridium (Ir) and Molybdenum (Mo) are two transition metals with diverse applications. Iridium is a highly stable and corrosion-resistant metal with excellent catalytic activity, particularly in hydrogenation reactions. [2][3] Molybdenum and its compounds are known for their roles in various catalytic and biomedical applications, including photothermal therapy and drug delivery. [4][5]

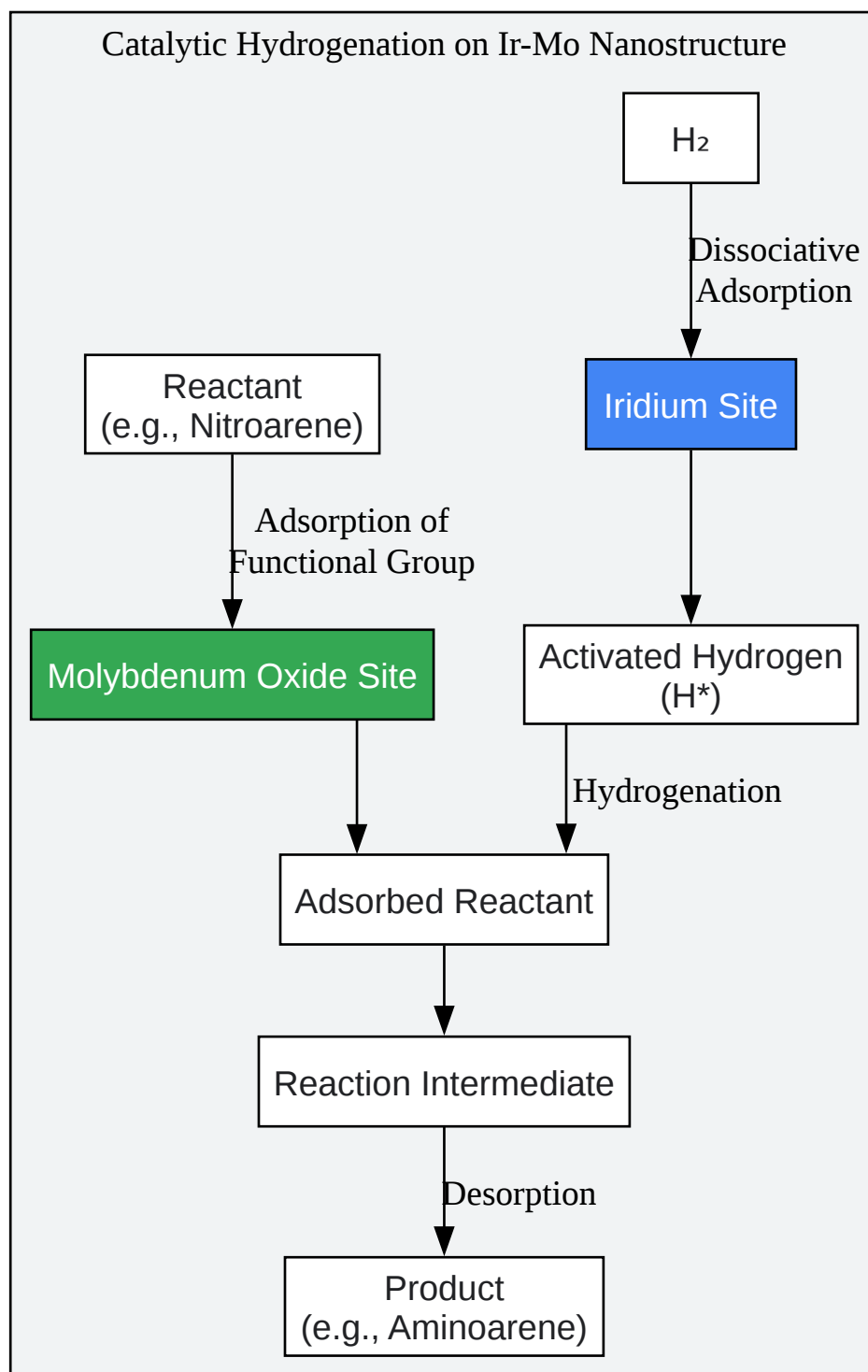
The galvanic replacement method offers a versatile and straightforward approach to synthesize bimetallic nanostructures with controllable morphologies and compositions, such as hollow, core-shell, or alloyed structures. [6] This method relies on the difference in electrochemical potentials between two different metals. A less noble metal (the sacrificial template) is oxidized and dissolved, while ions of a more noble metal in the solution are reduced and deposited onto the template. [6]

This document provides detailed application notes and protocols for the synthesis of Ir-Mo nanostructures via a proposed galvanic replacement strategy, along with their potential applications in catalysis and drug development. While a direct, established protocol for the

galvanic replacement synthesis of Ir-Mo nanostructures is not widely reported, the following procedures are constructed based on the established principles of galvanic replacement and the known chemistry of iridium and molybdenum.

Postulated Signaling Pathway in Catalysis

The synergistic catalytic activity of Ir-Mo nanostructures, particularly in hydrogenation reactions, can be attributed to a bifunctional mechanism. The iridium sites are primarily responsible for the activation of hydrogen, while the molybdenum oxide species can facilitate the adsorption and activation of the functional groups within the reactant molecules.^[2]



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Caption: Proposed bifunctional mechanism for catalytic hydrogenation on an Ir-Mo nanostructure.

Experimental Protocols

Protocol 1: Galvanic Replacement Synthesis of Ir-Mo Nanostructures using a Sacrificial Molybdenum Template

This protocol describes a hypothetical method for the synthesis of Ir-Mo nanostructures where pre-synthesized molybdenum nanoparticles act as the sacrificial template.

Materials:

- Iridium(III) chloride hydrate ($\text{IrCl}_3 \cdot x\text{H}_2\text{O}$)
- Ammonium molybdate tetrahydrate ($(\text{NH}_4)_6\text{Mo}_7\text{O}_{24} \cdot 4\text{H}_2\text{O}$)
- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
- Polyvinylpyrrolidone (PVP, as a capping agent)
- Ethylene glycol (as a solvent and reducing agent)
- Deionized water
- Ethanol

Procedure:

- Synthesis of Molybdenum Nanoparticle Template:
 - Dissolve 1 mmol of ammonium molybdate tetrahydrate in 50 mL of deionized water.
 - Add 0.5 g of PVP and stir until fully dissolved.
 - Heat the solution to 80°C and add 10 mL of hydrazine hydrate dropwise.
 - Maintain the reaction at 80°C for 2 hours to form a stable dispersion of molybdenum nanoparticles.

- Cool the solution to room temperature and collect the Mo nanoparticles by centrifugation, followed by washing with ethanol and deionized water.
- Galvanic Replacement Reaction:
 - Disperse the synthesized Mo nanoparticles in 50 mL of ethylene glycol.
 - Prepare a 0.1 M solution of $\text{IrCl}_3 \cdot x\text{H}_2\text{O}$ in ethylene glycol.
 - Heat the Mo nanoparticle dispersion to 120°C under constant stirring.
 - Slowly inject the IrCl_3 solution into the heated dispersion. The color of the solution is expected to change, indicating the progress of the galvanic replacement reaction.
 - Allow the reaction to proceed for 1-2 hours at 120°C.
 - Cool the reaction mixture to room temperature.
- Purification and Characterization:
 - Collect the resulting Ir-Mo nanostructures by centrifugation.
 - Wash the product repeatedly with ethanol to remove any unreacted precursors and byproducts.
 - Dry the final product under vacuum.
 - Characterize the synthesized nanostructures using Transmission Electron Microscopy (TEM) for morphology and size distribution, X-ray Diffraction (XRD) for crystal structure, and X-ray Photoelectron Spectroscopy (XPS) for elemental composition and oxidation states.^[7]

Protocol 2: Proposed Galvanic Replacement using a Tellurium Nanowire Template

This protocol is adapted from methodologies used for other platinum-group metals and suggests a potential route for creating Ir-Mo nanostructures.^[8]

Materials:

- Tellurium dioxide (TeO_2)
- Sodium borohydride (NaBH_4)
- Iridium(III) chloride hydrate ($\text{IrCl}_3 \cdot x\text{H}_2\text{O}$)
- Ammonium molybdate tetrahydrate ($(\text{NH}_4)_6\text{Mo}_7\text{O}_{24} \cdot 4\text{H}_2\text{O}$)
- Polyvinylpyrrolidone (PVP)
- Ethylene glycol
- Deionized water
- Ethanol

Procedure:

- Synthesis of Tellurium Nanowire Template:
 - Synthesize tellurium (Te) nanowires by reducing TeO_2 with NaBH_4 in an aqueous solution containing PVP, following established literature procedures.[\[9\]](#)
 - Purify the Te nanowires by centrifugation and washing with deionized water and ethanol.
- Galvanic Replacement and Co-reduction:
 - Disperse the Te nanowires in 50 mL of ethylene glycol containing dissolved PVP.
 - Prepare a solution containing both $\text{IrCl}_3 \cdot x\text{H}_2\text{O}$ and $(\text{NH}_4)_6\text{Mo}_7\text{O}_{24} \cdot 4\text{H}_2\text{O}$ in ethylene glycol. The molar ratio of Ir to Mo can be varied to control the final composition of the nanostructures.
 - Heat the Te nanowire dispersion to 160°C .
 - Inject the precursor solution of Ir and Mo salts into the heated Te dispersion. The galvanic replacement between Te and Ir will initiate the deposition of iridium, while the ethylene

glycol at high temperature will facilitate the co-reduction of both Ir and Mo precursors onto the template.

- Maintain the reaction for 2-3 hours.
- Purification and Characterization:
 - Follow the same purification and characterization steps as outlined in Protocol 1.

Data Presentation

Table 1: Physicochemical Properties of Synthesized Ir-Mo Nanostructures (Representative Data)

Parameter	Method	Expected Outcome
Morphology	TEM	Hollow, core-shell, or alloyed nanostructures
Size Range	TEM	20 - 100 nm
Crystal Structure	XRD	FCC for Ir, BCC for Mo; potential alloy phases
Elemental Composition	XPS, EDX	Controllable Ir:Mo ratio
Ir Oxidation State	XPS	Predominantly Ir(0) with some oxidized states
Mo Oxidation State	XPS	Various oxidation states (e.g., Mo(IV), Mo(V), Mo(VI))

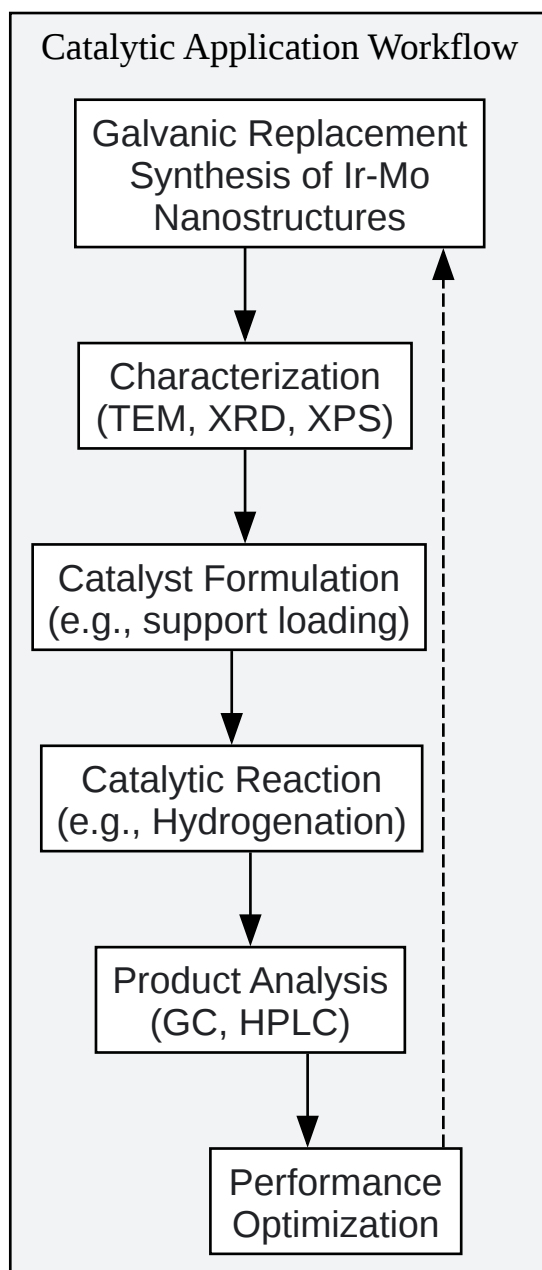
Table 2: Catalytic Performance of Ir-Mo Nanostructures in Nitroarene Hydrogenation (Representative Data)

Catalyst	Reaction Temperature (°C)	Conversion (%)	Selectivity to Aminoarene (%)	Reference
Ir/TiO ₂	60	8.1	78.9	[2]
1Ir2Mo/TiO ₂	60	89.1	88.5	[2]
1Ir9Mo/TiO ₂	60	100	99.8	[2]
IrNi/Al ₂ O ₃	25	>99	>99	[3]

Applications

Catalysis

Ir-Mo bimetallic nanostructures are highly promising catalysts for various chemical transformations. The synergistic interaction between iridium and molybdenum can lead to enhanced activity and selectivity, particularly in hydrogenation reactions.[2] For instance, in the selective hydrogenation of nitroarenes to aminoarenes, which are important intermediates in the pharmaceutical and fine chemical industries, the addition of molybdenum to iridium catalysts has been shown to dramatically increase both conversion and selectivity.[2]



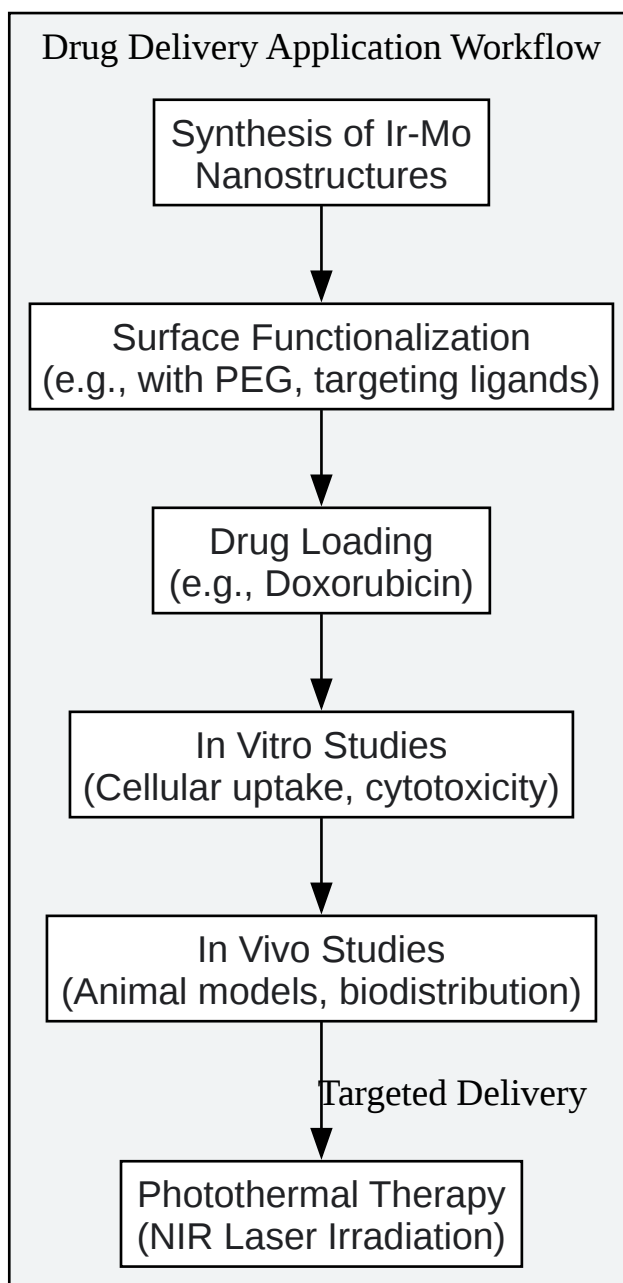
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Caption: Workflow for the application of Ir-Mo nanostructures in catalysis.

Drug Development

The unique properties of Ir-Mo nanostructures also make them interesting candidates for applications in drug development, particularly in photothermal therapy (PTT) and as drug delivery vehicles.[4][5] Molybdenum-based nanomaterials are known to exhibit strong

absorbance in the near-infrared (NIR) region, allowing them to act as efficient photothermal agents that can convert light into heat to ablate cancer cells.[5] The high surface area and potential for surface functionalization of these nanostructures could enable the loading and targeted delivery of therapeutic agents.[4]



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Caption: Workflow for the application of Ir-Mo nanostructures in drug delivery and photothermal therapy.

Conclusion

The galvanic replacement synthesis of Ir-Mo nanostructures presents a promising avenue for the development of advanced materials with significant potential in catalysis and drug development. The proposed protocols, based on established chemical principles, offer a starting point for the exploration of this novel class of bimetallic nanomaterials. Further research is warranted to optimize the synthesis parameters and to fully elucidate the structure-property relationships that govern their performance in various applications. The synergistic effects between iridium and molybdenum are expected to yield nanostructures with superior catalytic activity and unique photothermal and drug-carrying capabilities, making them a valuable tool for researchers and professionals in the fields of materials science, chemistry, and medicine.

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